molecular formula C9H9N3O2 B1435872 Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 32704-60-2

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B1435872
CAS No.: 32704-60-2
M. Wt: 191.19 g/mol
InChI Key: AAACGYHXZZHSMQ-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound with a fused ring structure, consisting of an imidazole ring fused to a pyrimidine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission. As a kinase inhibitor, it interferes with the signaling pathways mediated by p38 mitogen-activated protein kinase, thereby modulating inflammatory responses .

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAACGYHXZZHSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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